molecular formula C7H10O B6597781 2-Cyclopentene-1-acetaldehyde CAS No. 19656-91-8

2-Cyclopentene-1-acetaldehyde

Cat. No.: B6597781
CAS No.: 19656-91-8
M. Wt: 110.15 g/mol
InChI Key: WCCRGRJKEZZBLL-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-acetaldehyde is an organic compound with the molecular formula C7H10O. It is a cyclopentene derivative with an aldehyde functional group attached to the first carbon of the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentene-1-acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentene-1-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of cyclopentene, followed by oxidation of the resulting aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic processes that involve the use of transition metal catalysts. These methods often employ high-pressure conditions and specific ligands to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-cyclopentene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to 2-cyclopentene-1-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: 2-Cyclopentene-1-carboxylic acid

    Reduction: 2-Cyclopentene-1-methanol

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

2-Cyclopentene-1-acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentene-1-acetaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The compound can also undergo cycloaddition reactions, forming new ring structures. The molecular targets and pathways involved vary depending on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simple cycloalkene without the aldehyde functional group.

    2-Cyclopentene-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-Cyclopentene-1-carboxylic acid: An oxidized form of 2-Cyclopentene-1-acetaldehyde with a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both a cyclopentene ring and an aldehyde functional group. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

2-cyclopent-2-en-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCRGRJKEZZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298077
Record name cyclopent-2-en-1-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19656-91-8
Record name NSC120473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclopent-2-en-1-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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